4-Methylhex-1-yn-3-one
Description
4-Methylhex-1-yn-3-one is a linear alkyne-containing ketone with the molecular formula C₇H₁₀O. Its structure features a terminal triple bond (C1–C2), a ketone group at position 3, and a methyl substituent at position 4 (IUPAC name: 4-methylhex-1-yn-3-one). This compound belongs to the alkynone family, characterized by high reactivity due to the electron-deficient triple bond adjacent to the carbonyl group.
Properties
CAS No. |
72839-10-2 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-methylhex-1-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h2,6H,4H2,1,3H3 |
InChI Key |
NRJZFWOUJJREBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhex-1-yn-3-one can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with methyl iodide, followed by oxidation to introduce the ketone functionality. Another method includes the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields.
Industrial Production Methods: In an industrial setting, the production of 4-Methylhex-1-yn-3-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as palladium or copper to facilitate the coupling reactions, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or ketones.
Scientific Research Applications
4-Methylhex-1-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylhex-1-yn-3-one involves its reactivity with various molecular targets. The triple bond and ketone group make it a versatile compound that can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing structures, making it valuable in synthetic chemistry.
Comparison with Similar Compounds
Structural Analog: 4-Acetyl-1-methylcyclohexene (CAS 70286-20-3)
This cyclic enone, described in , shares a ketone functional group but differs significantly in backbone structure. Key comparisons include:
Key Differences :
- Reactivity: The triple bond in 4-methylhex-1-yn-3-one renders it more reactive toward additions (e.g., with amines or organometallics) compared to the conjugated enone system in 4-acetyl-1-methylcyclohexene, which favors cycloadditions .
- Stability : The cyclic structure of 4-acetyl-1-methylcyclohexene likely enhances thermal stability, whereas the linear alkyne may exhibit higher volatility.
Spectroscopic and Crystallographic Analysis
highlights the role of SHELX software in structural determination. For 4-methylhex-1-yn-3-one, techniques like NMR and X-ray crystallography (using SHELXL ) would clarify bond geometries, particularly the sp-hybridized alkyne carbon and ketone conformation. In contrast, 4-acetyl-1-methylcyclohexene’s cyclic structure would show distinct NMR shifts (e.g., deshielded olefinic protons) and crystallographic packing patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
